Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative of benzoic acid, featuring a methyl ester group, an ethoxy substituent at the para position, and a pinacol boronate moiety at the meta position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the boronate group, which facilitates carbon-carbon bond formation in the synthesis of biaryl structures .
Properties
Molecular Formula |
C16H23BO5 |
|---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C16H23BO5/c1-7-20-13-9-8-11(14(18)19-6)10-12(13)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3 |
InChI Key |
MUQDJRIESXDUKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through the reaction of 4-ethoxy-3-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted benzoates.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in coupling and substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Scientific Research Applications
Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug discovery.
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: Acts as a probe or tag in biochemical assays and imaging studies.
Mechanism of Action
The mechanism of action of methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating the formation of carbon-carbon bonds in coupling reactions. The ester group can undergo hydrolysis or substitution, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituent types, positions, and ester groups, leading to variations in reactivity, stability, and applications. Below is a detailed comparison:
Substituent Position and Electronic Effects
- This substituent also enhances lipophilicity, influencing solubility in organic solvents .
Methyl 2-acetoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate () :
The acetoxy group at position 2 creates steric hindrance near the boronate group, which could impede catalytic access in coupling reactions. Additionally, the acetyl moiety may undergo hydrolysis under basic conditions, limiting its utility in aqueous-phase reactions .Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate () :
The fluorine atom at position 4 is both electron-withdrawing and meta-directing, altering regioselectivity in subsequent functionalization steps. This compound’s ethyl ester group may confer slightly higher hydrolytic stability compared to methyl esters .
Ester Group Variations
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate () : Replacing the methyl ester with an ethyl group increases steric bulk and hydrophobicity. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which may be advantageous in prolonged reactions .
Biological Activity
Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃BO₄ |
| Molecular Weight | 278.15 g/mol |
| CAS Number | 1005010-04-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. Specifically, the presence of the dioxaborolane moiety suggests potential interactions with boron-containing compounds that can modulate enzyme activity.
Enzyme Inhibition
Studies have shown that compounds containing dioxaborolane structures can inhibit enzymes such as proteases and kinases. For instance, a related study indicated that dioxaborolanes exhibit inhibitory effects on tyrosine kinases, which play critical roles in cancer cell proliferation and survival . This mechanism could be pivotal in the development of targeted therapies for various cancers.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : Preliminary in vitro studies suggest that this compound may possess antitumor properties by inhibiting cell proliferation in cancer cell lines.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation.
- Neuroprotective Properties : Some studies indicate potential neuroprotective effects through the inhibition of oxidative stress pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- Study on Tyrosine Kinase Inhibition : A study demonstrated that dioxaborolane derivatives significantly inhibited ALK (anaplastic lymphoma kinase) phosphorylation in cancer models. The potency was enhanced compared to traditional inhibitors like crizotinib .
- In Vivo Efficacy : Research involving animal models showed that certain dioxaborolane-containing compounds exhibited favorable pharmacokinetic profiles with high bioavailability and moderate clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
